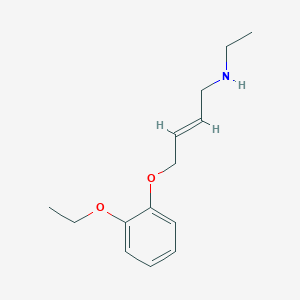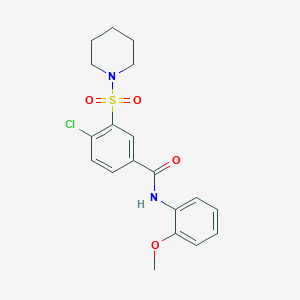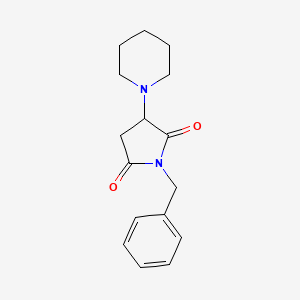
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DNG-3121 and is used in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride blocks the uptake of glycine by GlyT2, leading to an increase in extracellular glycine levels. This, in turn, enhances the activation of glycine receptors, which are involved in the modulation of synaptic transmission and plasticity. The mechanism of action of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has been extensively studied using electrophysiological and biochemical techniques.
Biochemical and Physiological Effects:
The blockade of GlyT2 by N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride leads to an increase in extracellular glycine levels, which enhances the activation of glycine receptors. This, in turn, modulates synaptic transmission and plasticity, leading to various biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of locomotor activity, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride is a potent and selective blocker of GlyT2, making it a valuable tool for studying the role of glycine in synaptic transmission and plasticity. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride.
Direcciones Futuras
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has great potential for future research in various fields. Some of the possible future directions include the development of new compounds that target GlyT2 with higher selectivity and potency, the investigation of the role of glycine in neurological disorders such as schizophrenia and epilepsy, and the exploration of the therapeutic potential of GlyT2 inhibitors in the treatment of these disorders. Additionally, the use of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride in combination with other compounds could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride involves the reaction of N,N-dimethylglycine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. The purity and yield of the compound depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
N~2~,N~2~-dimethyl-N~1~-(3-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as a selective blocker of the glycine transporter subtype 2 (GlyT2), which is involved in the regulation of glycine levels in the central nervous system. Glycine is an important neurotransmitter that plays a crucial role in the modulation of synaptic transmission and plasticity.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-4-3-5-9(6-8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYIKLOGBORAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(3-nitrophenyl)acetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)


![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)


![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)

![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
